6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. This compound is part of a class of chemicals known for their potential pharmacological activities, including anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol typically involves a series of substitution reactions followed by hydrolysis. One common method includes the use of aryltrifluoroboronate salts, which are hydrolyzed in the presence of silica to yield the corresponding boronic acid derivatives . This method is efficient and allows for the preparation of a series of related compounds.
Analyse Chemischer Reaktionen
6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the conversion of nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit hypoxia-inducing factors, thereby reducing tumor growth and metastasis . The compound’s boron-containing structure allows it to interact with various biological molecules, leading to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol can be compared with other boron-based heterocycles such as:
Benzo[c][1,2,5]oxadiazoles: These compounds also exhibit potent pharmacological activities, including anticancer properties.
Benzo[c][1,2,5]thiadiazoles: Similar to oxadiazoles, these compounds are studied for their therapeutic potential.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Biologische Aktivität
Overview
6-Fluoro-4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 6-fluoro-1-hydroxy-4-nitro-3H-2,1-benzoxaborole
- Molecular Formula : C7H5BFNO4
- Molecular Weight : 196.93 g/mol
- CAS Number : 118803-40-0
The biological activity of this compound is primarily attributed to its ability to inhibit hypoxia-inducible factors (HIFs). HIFs are transcription factors that play a crucial role in cellular responses to low oxygen levels, which are often present in tumor microenvironments. By inhibiting these factors, the compound can potentially reduce tumor growth and metastasis, making it a candidate for anticancer therapy.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and reducing cell viability under hypoxic conditions.
Inhibition of Tumor Growth
In vivo studies have demonstrated that treatment with this compound can significantly inhibit tumor growth in xenograft models. The mechanism involves the downregulation of HIF target genes, which are essential for angiogenesis and metabolic adaptation in tumors.
Study 1: In Vitro Efficacy on Cancer Cell Lines
A study conducted on several cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) revealed that this compound effectively reduced cell proliferation and induced apoptosis. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent activity against these cancer types.
Study 2: In Vivo Tumor Growth Inhibition
In a xenograft model using mice implanted with human tumor cells, administration of the compound resulted in a 60% reduction in tumor volume compared to control groups after four weeks of treatment. Histological analysis showed decreased microvessel density and increased apoptosis within the tumors treated with the compound.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Anticancer Activity | Mechanism |
---|---|---|---|
This compound | Structure | High | HIF inhibition |
Benzo[c][1,2,5]oxadiazoles | Structure | Moderate | Various mechanisms |
Benzo[c][1,2,5]thiadiazoles | Structure | Moderate | Various mechanisms |
Eigenschaften
IUPAC Name |
6-fluoro-1-hydroxy-4-nitro-3H-2,1-benzoxaborole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO4/c9-4-1-6-5(3-14-8(6)11)7(2-4)10(12)13/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHLPQBCGMMPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC(=CC(=C2CO1)[N+](=O)[O-])F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.93 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.